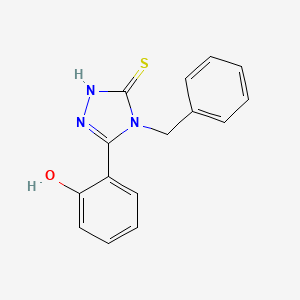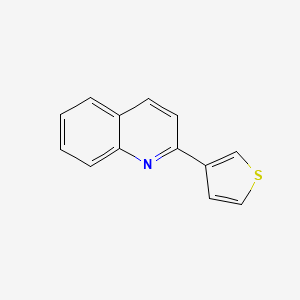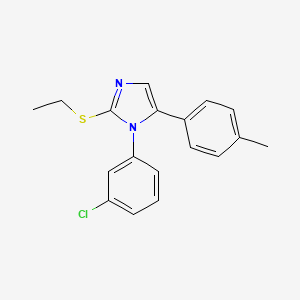![molecular formula C17H20N6O3S2 B2656500 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034262-17-2](/img/structure/B2656500.png)
1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound. It is particularly noteworthy for its diverse applications in the fields of chemistry, biology, medicine, and industry, indicating its wide-ranging utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide often starts with the preparation of intermediate compounds. The reactions typically involve controlled environments with specified temperatures, solvents, and catalysts to ensure the precise formation of the desired product.
Industrial Production Methods: : For industrial production, large-scale synthesis methods are designed to be efficient and cost-effective. These methods might involve continuous flow techniques, optimized reaction conditions, and the use of automated systems to monitor and control the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo a variety of reactions, including oxidation, reduction, and substitution. Each of these reactions involves different pathways and conditions that must be carefully controlled to achieve the desired outcomes.
Common Reagents and Conditions: : The reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical factors that influence the efficiency and outcome of these reactions.
Major Products: : The products of these reactions vary depending on the specific reactants and conditions used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions could lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: : In chemistry, 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide is studied for its reactivity and potential as a precursor for more complex molecules.
Biology: : Biologically, this compound might be explored for its interactions with proteins and enzymes, potentially serving as a ligand in biochemical assays or as a tool in molecular biology research.
Medicine: : Medicinal research could investigate this compound for its pharmacological properties, including its potential as a drug candidate. Its interactions with biological targets could offer insights into new therapeutic pathways.
Industry: : Industrial applications might involve the use of this compound in materials science, perhaps in the development of new polymers or as an intermediate in the synthesis of complex organic materials.
Mécanisme D'action
The mechanism of action of 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide involves its interactions at the molecular level with specific targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The molecular pathways affected by these interactions could lead to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Compounds similar to 1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide include other triazolopyridazine derivatives and sulfonyl piperidine analogs.
Uniqueness: : The unique aspect of this compound might be its specific substituents and the resulting properties they impart. Its exact chemical structure allows for particular reactivity and interactions that distinguish it from related compounds.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S2/c1-28(25,26)22-8-6-12(7-9-22)17(24)18-11-16-20-19-15-5-4-13(21-23(15)16)14-3-2-10-27-14/h2-5,10,12H,6-9,11H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHQTPKQAFOBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)


![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2656424.png)

![2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide](/img/structure/B2656430.png)
![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)
![N-(4-fluorobenzyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2656432.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide](/img/structure/B2656433.png)



